1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azepane
Overview
Description
1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azepane, also known as GSK2646264, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for inflammatory diseases.
Mechanism of Action
1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azepane is a selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which is a key regulator of the unfolded protein response (UPR) pathway. The UPR pathway is activated in response to cellular stress, such as the accumulation of misfolded proteins in the endoplasmic reticulum, and is responsible for restoring cellular homeostasis. However, in chronic inflammatory diseases, the UPR pathway can become dysregulated, leading to the production of pro-inflammatory cytokines and chemokines. By inhibiting PERK, 1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azepane can restore UPR pathway homeostasis and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that 1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azepane can reduce inflammation in preclinical models of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, 1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azepane has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the recruitment of immune cells to sites of inflammation. 1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azepane has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One advantage of using 1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azepane in lab experiments is its specificity for PERK, which allows for targeted inhibition of the UPR pathway. However, one limitation of using 1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azepane is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
For the study of 1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azepane include further preclinical studies to evaluate its safety and efficacy in a variety of inflammatory disease models, as well as clinical trials in humans to determine its potential as a treatment for inflammatory diseases. Additionally, studies could be conducted to investigate the potential use of 1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azepane in combination with other anti-inflammatory agents to enhance its therapeutic effects. Finally, further research could be conducted to elucidate the mechanisms underlying 1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azepane's anti-inflammatory effects, which could lead to the development of more effective treatments for chronic inflammatory diseases.
Scientific Research Applications
1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azepane has been extensively studied in preclinical models of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, 1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azepane has been shown to have potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines, and inhibiting the recruitment of immune cells to sites of inflammation.
properties
IUPAC Name |
azepan-1-yl-[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-13-6-5-7-15(10-13)23-12-14-11-16(20-19-14)17(22)21-8-3-1-2-4-9-21/h5-7,10-11H,1-4,8-9,12H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSPQURNDUGYKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
azepan-1-yl-[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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